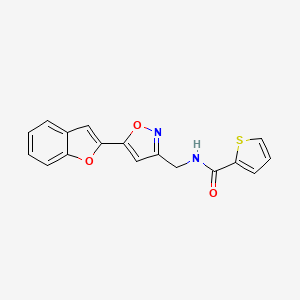

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran core fused to an isoxazole ring, with a thiophene-2-carboxamide moiety attached via a methyl linker. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(16-6-3-7-23-16)18-10-12-9-15(22-19-12)14-8-11-4-1-2-5-13(11)21-14/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJAJXCWCYFCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. A study synthesized various isoxazole derivatives and assessed their antitumor activity against several cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). The results indicated that compounds featuring the isoxazole moiety exhibited good to excellent cytotoxic effects, suggesting a potential application as an anticancer agent .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HCT-116 | 5.0 | Excellent |

| Compound B | MCF-7 | 10.0 | Good |

| Compound C | HepG2 | 15.0 | Moderate |

| Compound D | A549 | 20.0 | Moderate |

Antimicrobial Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has also been evaluated for antimicrobial properties. Research indicates that isoxazole derivatives can inhibit the growth of various bacteria, including E. coli, S. aureus, and P. aeruginosa. The presence of specific substituents on the isoxazole ring enhances lipid solubility, contributing to increased antibacterial activity .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|---|

| Compound E | E. coli | 32 | High |

| Compound F | S. aureus | 64 | Moderate |

| Compound G | P. aeruginosa | 16 | High |

Antiviral Applications

The compound's potential as an antiviral agent has gained attention due to its ability to inhibit viral replication mechanisms. Recent studies have highlighted the efficacy of isoxazole derivatives against various viral targets, including those involved in hepatitis C virus replication . The development of new antiviral compounds is crucial for addressing resistance issues associated with existing medications.

Table 3: Antiviral Activity of Isoxazole Derivatives

| Compound Name | Virus Targeted | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound H | Hepatitis C Virus | 3.4 | >10 |

| Compound I | Influenza Virus | 5.6 | >8 |

Case Studies

- Antitumor Evaluation : A series of benzofuran-containing isoxazoles were synthesized and tested for their anticancer properties using MTT assays. The study found that certain derivatives exhibited potent activity against multiple cancer cell lines, indicating their potential as lead compounds for further development .

- Antimicrobial Screening : A comprehensive study evaluated the antibacterial properties of various isoxazole derivatives against clinically relevant pathogens. The findings demonstrated that modifications in the chemical structure significantly influenced antimicrobial efficacy, paving the way for new therapeutic agents .

- Antiviral Research : Investigations into the antiviral capabilities of isoxazole derivatives revealed promising results against hepatitis C virus, with some compounds showing low toxicity and high selectivity indices, making them suitable candidates for further clinical evaluation .

Mechanism of Action

The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

b. N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Contains a thiophene-carboxamide group linked to a nitro-substituted benzene ring.

- Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) are comparable to benzofuran-containing analogs. The sulfur atom in thiophene increases planarity versus oxygen in furan derivatives .

Substituent Effects on Physicochemical Properties

a. Thiazole vs. Thiophene Derivatives (–6)

- Thiazole-based compounds (e.g., Dasatinib) prioritize pyrimidine and piperazine groups for kinase inhibition, whereas thiophene-carboxamides favor planar interactions for DNA intercalation .

- Molecular Weight : Thiophene derivatives (e.g., target compound) typically have lower molecular weights (~400–500 g/mol) versus thiazole analogs (e.g., 506.02 g/mol for Dasatinib) .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. The structure incorporates a benzofuran moiety, an isoxazole ring, and a thiophene carboxamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure

The compound can be represented as follows:

This structure features:

- Benzofuran : Known for various biological activities.

- Isoxazole : Associated with neuroprotective effects and other pharmacological activities.

- Thiophene Carboxamide : Often linked to anti-inflammatory and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, benzofuran compounds have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound exhibited IC50 values in the low micromolar range against ovarian cancer cell lines (A2780) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 | 12 |

| Compound B | NCI-H460 | 11 |

| Compound C | HCT-116 | 10 |

These findings suggest that the presence of the benzofuran and isoxazole rings may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been well-documented. Studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity Results

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 64 |

| Compound E | S. aureus | 32 |

| Compound F | Bacillus subtilis | 128 |

These results indicate that modifications to the benzofuran structure can significantly influence antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-containing compounds is notable. Research has shown that similar carboxamide derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, compounds have been reported to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as a modulator for various receptors implicated in inflammatory responses.

- Reactive Oxygen Species (ROS) : The compound may influence ROS levels, contributing to its anticancer and antimicrobial effects.

Case Studies

- Study on Antitumor Effects : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against diverse cell lines. The study highlighted that modifications at the C-2 position significantly enhanced cytotoxicity .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzofuran derivatives against clinical isolates. The results indicated that structural variations led to differing levels of activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.